molecular formula C12H7ClN2S B8666539 3-(1-benzothiophen-2-yl)-6-chloropyridazine

3-(1-benzothiophen-2-yl)-6-chloropyridazine

Cat. No. B8666539
M. Wt: 246.72 g/mol
InChI Key: DMHAOTJKABKQIM-UHFFFAOYSA-N
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Patent
US08729263B2

Procedure details

To 3,6-dichloropyridazine (4.18 g, 28.1 mmol) and Na2CO3 (8.93 g, 84 mmol) in DME (100 mL) and water (25 mL) was added benzo[b]thiophen-2-ylboronic acid (5 g, 28.1 mmol) and PdCl2(dppf).CH2Cl2 (0.69 g, 0.84 mmol). The reaction was evacuated under vacuum and purged with N2 3×. The reaction was heated at 85° C. for 18 h and cooled to RT. The crude product was filtered through celite and was rinsed with EtOAc followed by CH2Cl2. The crude filtrate was concentrated under vacuum and diluted in CH2Cl2 and water. The organic layer was separated, and the remaining emulsion was acidified with 1 M HCl and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over MgSO4, filtered, and concentrated. The crude product was purified by silica gel chromatography. The product was partially concentrated to provide a precipitate which was filtered to give 3-(benzo[b]thiophen-2-yl)-6-chloropyridazine (2.36 g) as a light yellow solid. The filtrate was recrystallized from CH3CN to give 3-(benzo[b]thiophen-2-yl)-6-chloropyridazine (0.46 g). LCMS Rt=1.57 minutes (condition B); (M+1)=247.1.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].[S:15]1[C:19](B(O)O)=[CH:18][C:17]2[CH:23]=[CH:24][CH:25]=[CH:26][C:16]1=2.C(Cl)Cl>COCCOC.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[S:15]1[C:19]([C:5]2[N:4]=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[CH:18][C:17]2[CH:23]=[CH:24][CH:25]=[CH:26][C:16]1=2 |f:1.2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
8.93 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
S1C2=C(C=C1B(O)O)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
0.69 g
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evacuated under vacuum
CUSTOM
Type
CUSTOM
Details
purged with N2 3×
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through celite
WASH
Type
WASH
Details
was rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The crude filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted in CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
CONCENTRATION
Type
CONCENTRATION
Details
The product was partially concentrated
CUSTOM
Type
CUSTOM
Details
to provide a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C=1N=NC(=CC1)Cl)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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